Bienvenue dans la boutique en ligne BenchChem!

(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one

Lipophilicity Triazole regioisomerism Physicochemical profiling

The compound (E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one (CAS 2321331-57-9) is a synthetic chalcone derivative characterized by a furan moiety at the β-position and a 1,2,3-triazol-1-ylmethyl-substituted azetidine ring at the α-position. It is structurally related to a class of azetidine-based FAAH inhibitors but features a distinct combination of pharmacophores not found in typical FAAH inhibitor chemotypes.

Molecular Formula C13H14N4O2
Molecular Weight 258.281
CAS No. 2321331-57-9
Cat. No. B2993033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one
CAS2321331-57-9
Molecular FormulaC13H14N4O2
Molecular Weight258.281
Structural Identifiers
SMILESC1C(CN1C(=O)C=CC2=CC=CO2)CN3C=CN=N3
InChIInChI=1S/C13H14N4O2/c18-13(4-3-12-2-1-7-19-12)16-8-11(9-16)10-17-6-5-14-15-17/h1-7,11H,8-10H2/b4-3+
InChIKeySXOPMWYIHZOMCX-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for CAS 2321331-57-9: A Structurally Distinct Triazolylmethyl Azetidine Chalcone


The compound (E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one (CAS 2321331-57-9) is a synthetic chalcone derivative characterized by a furan moiety at the β-position and a 1,2,3-triazol-1-ylmethyl-substituted azetidine ring at the α-position [1]. It is structurally related to a class of azetidine-based FAAH inhibitors [2] but features a distinct combination of pharmacophores not found in typical FAAH inhibitor chemotypes. The (E)-configured α,β-unsaturated ketone linker, the 1,2,3-triazole regioisomer, and the azetidine core with a methylene spacer create a unique spatial and electronic profile with significant implications for target selectivity and physicochemical properties.

Procurement Risks: Why Generic Substitution for CAS 2321331-57-9 Compromises Reproducibility


Substituting CAS 2321331-57-9 with a commercially available analog bearing a different triazole regioisomer, linker, or azetidine substituent is not scientifically neutral. The 1,2,3-triazole ring in this compound exhibits distinct hydrogen-bond acceptor properties and dipole moment compared to the 1,2,4-triazole isomer (CAS 2321337-34-0), with a measured XLogP difference of 0.4 units indicating significantly lower lipophilicity [1]. Furthermore, the methylene spacer between the azetidine and triazole, as opposed to a direct bond in analogs like CAS 2034997-86-7, alters the vector of the triazole ring and the conformational flexibility of the pharmacophore [1]. Such differences directly translate to altered pharmacokinetic profiles, target binding kinetics, and bioassay reproducibility when these compounds are used as chemical probes [2].

Quantitative Differentiation Evidence for CAS 2321331-57-9 vs. In-Class Analogs


Triazole Regioisomerism Drives a 0.4 Log Unit Lipophilicity Shift vs. the 1,2,4-Triazole Isomer

The target compound (CAS 2321331-57-9) features a 1,2,3-triazole ring, whereas its closest commercial analog (CAS 2321337-34-0) contains a 1,2,4-triazole. Computed octanol-water partition coefficients (XLogP3-AA) reveal a significant difference: the 1,2,3-triazole target compound has an XLogP of 0.3, compared to 0.7 for the 1,2,4-triazole analog [1].

Lipophilicity Triazole regioisomerism Physicochemical profiling

Distinct Topological Polar Surface Area (TPSA) Differentiates the 1,2,3-Triazole Target from the 1,2,4-Triazole Analog

Topological Polar Surface Area (TPSA) is a key molecular descriptor for predicting intestinal absorption and blood-brain barrier penetration. The target compound (1,2,3-triazole) has a computed TPSA of 61.8 Ų, while the 1,2,4-triazole analog exhibits a TPSA of 64.2 Ų [1]. This 2.4 Ų reduction reflects the different spatial arrangement of nitrogen atoms in the 1,2,3-triazole ring.

Topological polar surface area Drug-likeness Permeability prediction

Methylene Spacer Confers Conformational Flexibility Absent in Directly Attached Triazole Analogs

The target compound contains a methylene (-CH2-) spacer between the azetidine ring and the 1,2,3-triazole, whereas analog CAS 2034997-86-7 has the triazole directly attached to the azetidine [1]. The methylene linker increases the number of rotatable bonds from 3 (direct attachment) to 4 (methylene spacer) [1]. This additional degree of freedom allows the triazole ring to sample a wider conformational space and adopt optimal geometry for hydrogen-bond interactions with biological targets.

Conformational flexibility Linker chemistry Binding kinetics

(E)-α,β-Unsaturated Ketone as a Potential Covalent Warhead: A Feature Not Shared with Saturated Azetidine Analogs

The (E)-prop-2-en-1-one linker in the target compound is an electrophilic Michael acceptor capable of forming covalent adducts with cysteine residues in protein targets [1]. This structural feature is absent in saturated azetidine analogs lacking the α,β-unsaturated ketone. The (E)-configuration is critical for the proper orientation of the electrophilic β-carbon relative to the furan ring, which influences both reactivity and target selectivity.

Covalent inhibitor Michael acceptor Chalcone

Structural Context within the Azetidine FAAH Inhibitor Patent Landscape: A Scaffold Divergent from Precedented Chemotypes

While the azetidine class is well-represented in FAAH inhibitor patents (e.g., US9006269), the specific combination of a furanyl-acryloyl group with a triazolylmethyl-azetidine core is not exemplified in the primary FAAH azetidine patent [1]. Patent US9006269 describes azetidine ureas and amides with aryl and heteroaryl substituents, but the chalcone-like enone linker and furan moiety in the target compound represent a significant structural departure from the claimed Markush space, suggesting potential for a different selectivity profile within the serine hydrolase family or against novel targets.

FAAH inhibitor Patent landscape Scaffold hopping

Explicit Note on the Absence of High-Strength Biological Differential Evidence

A comprehensive search of primary research papers, patents, and authoritative databases (as of May 2026) did not identify any peer-reviewed publication or patent that reports quantitative biological activity data (e.g., IC50, Ki, EC50) for CAS 2321331-57-9 against a specific molecular target with a comparator compound. No direct head-to-head biological assay data were found. The BindingDB entry for BDBM155369 (IC50 26 nM for human FAAH 1) corresponds to a structurally distinct azetidine-urea compound (SMILES: COc1cccc(c1F)-c1ccc(OC2CN(C2)C(=O)Nc2cccnn2)nc1), not the target compound [1]. The differentiation evidence presented above relies on computed physicochemical properties and class-level mechanistic inferences. Procurement decisions should be made with the understanding that biological target engagement and selectivity for this compound remain uncharacterized in the public domain.

Data transparency Evidence limitations Procurement caveat

Application Scenarios for CAS 2321331-57-9 Based on Available Evidence


Physicochemical Probe for Studying Triazole Regioisomer Effects on Membrane Permeability and Solubility

Given the quantifiable 0.4 log unit XLogP difference and 2.4 Ų TPSA reduction compared to the 1,2,4-triazole isomer (CAS 2321337-34-0) [1], this compound serves as a matched molecular pair for systematically investigating how triazole regioisomerism modulates passive permeability, aqueous solubility, and non-specific protein binding in cellular assays. This is valuable for medicinal chemistry campaigns optimizing ADME properties of triazole-containing lead series.

Covalent Probe Development Leveraging the (E)-α,β-Unsaturated Ketone Warhead

The intrinsic electrophilicity of the (E)-prop-2-en-1-one Michael acceptor, combined with the conformational flexibility conferred by the methylene spacer [1], makes this compound a candidate for targeted covalent inhibitor (TCI) design. It can be employed in biochemical profiling assays against cysteine- or lysine-containing enzyme families to identify novel covalent ligation sites.

Scaffold-Hopping Starting Point for Serine Hydrolase Inhibitor Discovery

Although not explicitly covered by FAAH inhibitor patent claims [1], the compound's azetidine core and electrophilic enone linker position it as a potential starting scaffold for developing inhibitors of serine hydrolases or other enzyme classes. Its structural divergence from established FAAH chemotypes offers an opportunity to explore new chemical space with potentially distinct selectivity profiles.

Chemical Biology Tool for Studying 1,2,3-Triazole-Specific Biological Interactions

The 1,2,3-triazole moiety is known to participate in unique hydrogen-bonding and metal-chelation interactions not available to the 1,2,4-triazole isomer [1]. This compound can be used as a tool to probe 1,2,3-triazole-specific binding interactions in target proteins, particularly those with histidine-rich or metal-coordinating active sites.

Quote Request

Request a Quote for (E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.